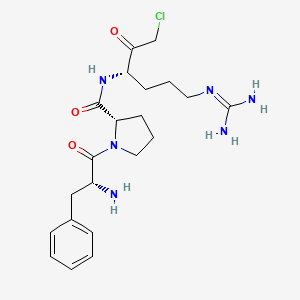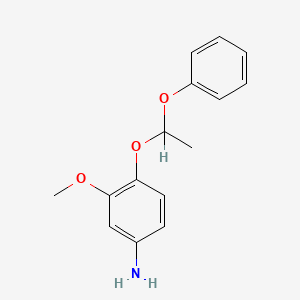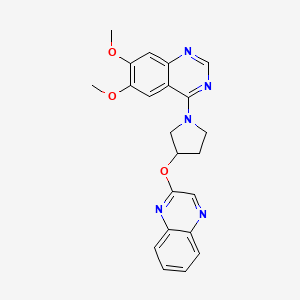
Pranazepide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pranazepide is a small molecule cholecystokinin receptor antagonist. It was initially developed by Astellas Pharma, Inc. and is known for its potential therapeutic applications in digestive system disorders, particularly pancreatitis . The compound has the molecular formula C26H19FN4O2 and is also referred to as FK 480 .
Preparation Methods
The synthesis of Pranazepide involves several steps, starting from the appropriate indole and benzodiazepine derivatives. The key steps include:
Formation of the indole-2-carboxamide: This involves the reaction of an indole derivative with a suitable carboxylic acid derivative.
Cyclization to form the benzodiazepine ring: This step involves the cyclization of the intermediate to form the benzodiazepine ring system.
Introduction of the fluorophenyl group:
The industrial production methods for this compound are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Pranazepide undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine ring.
Substitution: The fluorophenyl group can undergo substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pranazepide has been extensively studied for its potential therapeutic applications:
Digestive Disorders: It is used to study digestive disorders and pancreatitis due to its antagonistic effects on cholecystokinin receptors.
Antiparasitic Research: This compound has been identified as a promising compound in the development of new strategies against parasitic infections.
Neurodegenerative Disorders: Research has shown that this compound can modulate signaling proteins, making it a potential candidate for the treatment of neurodegenerative disorders.
Mechanism of Action
Pranazepide exerts its effects by antagonizing cholecystokinin receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone that stimulates digestion and pancreatic enzyme secretion. By blocking these receptors, this compound can reduce the secretion of digestive enzymes and alleviate symptoms associated with digestive disorders .
Comparison with Similar Compounds
Pranazepide is unique in its specific antagonistic action on cholecystokinin receptors. Similar compounds include:
Tadalafil: Known for its use in treating erectile dysfunction, it has also shown potential in antiparasitic research.
Piketoprofen: Another compound identified for its antiparasitic properties.
Heliomycin: An antibiotic with potential antiparasitic applications.
Derquantel: A nematicide used in veterinary medicine.
This compound stands out due to its specific action on cholecystokinin receptors, making it particularly useful in the study of digestive disorders and pancreatitis.
Properties
CAS No. |
150408-73-4 |
|---|---|
Molecular Formula |
C26H19FN4O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1 |
InChI Key |
WKJDXKWFGJWGAS-XMMPIXPASA-N |
SMILES |
C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |
Isomeric SMILES |
C1CN2C(=O)[C@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 |
Appearance |
Solid powder |
Key on ui other cas no. |
150408-73-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FK 480 FK480 FR 120480 FR-120480 FR120480 N-(1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-1H-indole-2-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)




![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)





